molecular formula C24H31N3O4S B11198133 1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone

1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone

Cat. No.: B11198133
M. Wt: 457.6 g/mol
InChI Key: UAILQVHBQUMCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a methoxyphenyl group, a diazinane ring, and a piperidine ring

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the diazinane ring: This can be achieved through the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the diazinane ring using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenyl halide.

    Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor, such as a diamine, under acidic or basic conditions.

    Final coupling: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(MORPHOLIN-1-YL)ETHAN-1-ONE: This compound has a morpholine ring instead of a piperidine ring, which may affect its chemical reactivity and biological activity.

    1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PYRROLIDIN-1-YL)ETHAN-1-ONE: This compound has a pyrrolidine ring instead of a piperidine ring, which may also affect its properties.

    1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(AZEPAN-1-YL)ETHAN-1-ONE: This compound has an azepane ring instead of a piperidine ring, which may influence its behavior in chemical and biological systems.

The uniqueness of 1-[3-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-DIAZINAN-1-YL]-2-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-diazinan-1-yl]-2-piperidin-1-ylethanone

InChI

InChI=1S/C24H31N3O4S/c1-31-21-13-11-20(12-14-21)24-26(23(28)19-25-15-6-3-7-16-25)17-8-18-27(24)32(29,30)22-9-4-2-5-10-22/h2,4-5,9-14,24H,3,6-8,15-19H2,1H3

InChI Key

UAILQVHBQUMCKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCCN2S(=O)(=O)C3=CC=CC=C3)C(=O)CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.